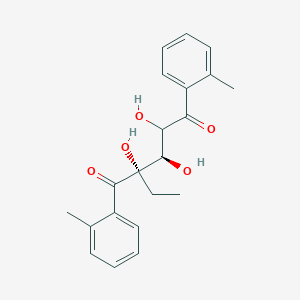

(2S,3R)-2-Ethyl-2,3,4-trihydroxy-1,5-di-o-tolylpentane-1,5-dione

Description

Properties

IUPAC Name |

(2S,3R)-2-ethyl-2,3,4-trihydroxy-1,5-bis(2-methylphenyl)pentane-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-4-21(26,19(24)16-12-8-6-10-14(16)3)20(25)18(23)17(22)15-11-7-5-9-13(15)2/h5-12,18,20,23,25-26H,4H2,1-3H3/t18?,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUKSPHJTDBYFO-VTVVEXCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(C(=O)C1=CC=CC=C1C)O)O)(C(=O)C2=CC=CC=C2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]([C@@H](C(C(=O)C1=CC=CC=C1C)O)O)(C(=O)C2=CC=CC=C2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Aldol/Michael Cascade

Reagents: o-Tolualdehyde derivatives and methyl ketones or acetophenone analogs substituted with o-tolyl groups.

Catalysts: Sodium hydroxide (NaOH) or other mild bases.

Procedure: The aromatic aldehyde and ketone are ground or mixed with the base catalyst in a solvent-free or minimal solvent environment. The reaction proceeds via aldol condensation followed by Michael addition to yield the 1,5-dione intermediate.

Isolation: The product is washed with hot water to remove inorganic salts and recrystallized from ethanol to obtain pure crystals.

Yield: Moderate to good yields (~68%) have been reported for related 1,5-dione derivatives prepared under similar conditions.

Catalytic Asymmetric Dihydroxylation

Starting Material: Trisubstituted olefins derived from the 1,5-dione framework or its immediate precursors.

Catalysts: Sharpless asymmetric dihydroxylation employs osmium tetroxide in combination with chiral ligands such as dihydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether or dihydroquinidine 1,4-anthraquinonediyl diether.

Reaction Conditions: Typically conducted under mild temperatures with careful control of stoichiometry to achieve selective dihydroxylation.

Outcome: Installation of the (2S,3R) stereochemistry in the triol moiety with high optical purity (up to 90% enantiomeric excess).

Steps: This method can be integrated into a synthetic sequence of approximately six steps starting from commercially available precursors such as 4-hydroxyphenylpyruvic acid, adapted for the o-tolyl analogs.

Research Findings and Structural Considerations

The crystal structure analysis of related 1,5-dione compounds with aromatic substituents (including o-tolyl groups) confirms the non-planar nature of the molecule, with dihedral angles between aromatic rings indicating steric effects from substituents such as bromine or methyl groups.

Weak intermolecular interactions such as C—H···O hydrogen bonds contribute to the formation of one-dimensional chains in the crystalline state, which may influence crystallization and purification processes.

The presence of multiple hydroxyl groups and diketone functionalities necessitates careful control of reaction conditions to avoid side reactions such as over-oxidation or polymerization.

Comparative Data Table of Preparation Methods

| Preparation Step | Reagents/Catalysts | Conditions | Yield (%) | Stereochemical Control | Notes |

|---|---|---|---|---|---|

| Aldol/Michael Cascade Reaction | o-Tolualdehyde, o-tolyl ketone, NaOH | Grinding/mild heating, solvent-free or ethanol | ~68 | Moderate (racemic) | Efficient for 1,5-dione backbone formation |

| Catalytic Asymmetric Dihydroxylation | OsO4, chiral ligands (dihydroquinidine derivatives) | Mild temperature, aqueous solvent | Up to 90 e.e. | High (2S,3R configuration) | Key for installing triol stereochemistry |

| Recrystallization/Purification | Ethanol or suitable solvent | Recrystallization | N/A | N/A | Enhances purity and crystallinity |

Summary and Expert Notes

The preparation of this compound is best approached by combining base-catalyzed aldol and Michael addition cascades to construct the 1,5-dione skeleton, followed by Sharpless-type catalytic asymmetric dihydroxylation to install the stereodefined triol groups.

The choice of o-tolyl-substituted aromatic precursors is crucial for the correct substitution pattern.

The stereochemical outcome is strongly influenced by the chiral ligands used in the dihydroxylation step, with dihydroquinidine derivatives providing high enantiomeric excess.

Structural studies of related compounds support the stereochemical assignments and provide insights into intermolecular interactions that may affect crystallization and stability.

These methods are supported by diverse research sources including detailed crystallographic analyses and asymmetric synthesis reports.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Ethyl-2,3,4-trihydroxy-1,5-di-o-tolylpentane-1,5-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The diketone structure can be reduced to form diols.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like osmium tetroxide for dihydroxylation , reducing agents such as lithium aluminum hydride, and various bases and acids for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce diols.

Scientific Research Applications

The structural features of (2S,3R)-2-Ethyl-2,3,4-trihydroxy-1,5-di-o-tolylpentane-1,5-dione indicate that it may exhibit significant biological activities. Compounds with similar structures have been known to possess:

- Antioxidant Properties : The hydroxyl groups can scavenge free radicals, potentially reducing oxidative stress in cells.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways due to its structural characteristics.

Pharmaceutical Development

Due to its potential biological activities, this compound can be explored as a lead compound in drug development. It may serve as a scaffold for the synthesis of new pharmaceuticals targeting diseases such as cancer or infections.

Chemical Synthesis

The compound can act as an intermediate in organic synthesis. Its functional groups allow for further chemical modifications that can lead to the development of more complex molecules.

Study 1: Antioxidant Activity

A study investigating the antioxidant properties of similar compounds found that those with multiple hydroxyl groups exhibited significant radical scavenging abilities. This suggests that this compound could be effective in reducing oxidative stress in biological systems.

Study 2: Antimicrobial Testing

Research has shown that compounds featuring o-tolyl substitutions possess antimicrobial properties against various bacterial strains. This indicates that this compound could be explored for its potential as an antimicrobial agent.

Biological Activity

(2S,3R)-2-Ethyl-2,3,4-trihydroxy-1,5-di-o-tolylpentane-1,5-dione is a complex organic compound notable for its specific stereochemistry and functional groups. This compound features a pentane backbone with two o-tolyl groups and three hydroxyl groups, which contribute to its potential biological activity and chemical reactivity. Understanding its biological activity is essential for elucidating its potential therapeutic applications.

Structural Features

The structural composition of this compound is characterized by:

- Pentane Backbone : Provides a stable framework for functionalization.

- Hydroxyl Groups : Three hydroxyl groups enhance hydrogen bonding and solubility in biological systems.

- O-Tolyl Substituents : The presence of two o-tolyl groups may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be inferred from its structural features. Compounds with similar structures often exhibit various biological activities such as:

- Antioxidant Activity : Hydroxyl groups are known to scavenge free radicals.

- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens.

- Anti-inflammatory Effects : The structural motifs may modulate inflammatory pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, we can compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Biological Properties |

|---|---|---|

| 1. 2-Hydroxyphenylacetone | Hydroxyl group on an aromatic ring | Antimicrobial activity |

| 2. 3-Hydroxyflavone | Flavonoid structure with hydroxyls | Antioxidant properties |

| 3. Resveratrol | Stilbene derivative with multiple hydroxyls | Anti-inflammatory effects |

| 4. Quercetin | Flavonoid with multiple hydroxyls | Antiviral and anticancer properties |

The uniqueness of this compound lies in its specific stereochemistry and dual o-tolyl substitution which may enhance its biological activity compared to simpler analogs .

Research Findings

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities. For instance:

- Antioxidant Studies : Research has shown that compounds with multiple hydroxyl groups can significantly reduce oxidative stress in cellular models.

- Antimicrobial Testing : In vitro studies have demonstrated that structurally related compounds possess antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Mechanisms : Compounds exhibiting similar structural characteristics have been found to inhibit pro-inflammatory cytokines in various assays.

Case Studies

Several case studies illustrate the biological activity of structurally related compounds:

- Case Study 1 : A study on 3-Hydroxyflavone demonstrated its ability to reduce oxidative stress markers in diabetic rats by upregulating antioxidant enzymes.

- Case Study 2 : Research on Quercetin highlighted its antiviral properties against influenza virus through modulation of immune responses.

These findings suggest that this compound could share similar mechanisms of action due to its structural attributes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

1,5-Di-p-tolylpentane-1,5-dione Derivatives

(2E,4E)-1,5-Diphenyl-2,4-bis((o-tolylamino)methylene)pentane-1,5-dione ():

Stereochemical and Functional Group Comparisons

(2S,3R)-3-Methyl-5-(2-oxo-oxazolidin-3-yl)-2-phenylpentane-1,5-dione ():

- Chirality: The (2S,3R) configuration mirrors the target compound, but with a phenyl group at C2 and an oxazolidinone moiety.

- Stereoselectivity: Enantiomeric excess (e.e.) determined via acyl oxazolidinone conversion, a method applicable to chiral diketones .

1,3,5-Tri-p-tolylpentane-1,5-diol ():

Spectroscopic and Crystallographic Data

Table 1: Comparative NMR and Crystallographic Data

Key Observations :

- C=O Stretching : Diketones show $ ^{13}C $-NMR signals near 200–202 ppm, consistent across analogs .

- Hydrogen Bonding : Hydroxyl groups in polyhydroxy derivatives (e.g., the target compound) enhance crystal stability via O–H⋯O interactions .

Green Chemistry Approaches

- 1,3,5-Tri-p-tolylpentane-1,5-dione : Synthesized via a solvent-free route, reducing environmental impact compared to traditional methods .

- Target Compound: Likely requires asymmetric catalysis (e.g., organocatalytic Mukaiyama–Michael reactions) to achieve (2S,3R) stereochemistry, as seen in .

Yield Optimization

- High yields (>85%) are achievable for diketones using sodium borohydride reduction or Claisen condensations, though steric hindrance from o-tolyl groups may reduce efficiency .

Q & A

Q. What synthetic strategies are effective for constructing the 1,5-diketone backbone with ortho-tolyl substituents?

The 1,5-diketone core can be synthesized via transition-metal-catalyzed cross-coupling or silylene transfer reactions. For example, palladium-catalyzed silylene transfer from strained silacyclopropanes to alkynes enables stereoselective formation of cyclic frameworks . Ortho-tolyl groups may require sterically controlled coupling conditions, such as using bulky ligands to prevent undesired side reactions. Silver or zinc catalysts can activate silacyclopropane intermediates, facilitating selective insertion into C–C bonds .

Q. How can the stereochemistry at the (2S,3R) positions be controlled during synthesis?

Stereochemical control often relies on chiral auxiliaries or asymmetric catalysis. Rhodium-catalyzed Si–C bond cleavage (e.g., in trialkylsilyl groups) under mild conditions can preserve stereochemical integrity during cyclization steps . For hydroxyl groups, temporary protection (e.g., silyl ethers) followed by regioselective deprotection ensures retention of configuration .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR : and NMR can confirm the ethyl, hydroxyl, and diaryl substituents. NOESY experiments help resolve stereochemistry.

- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally related 1,5-diketones .

- HPLC-MS : Detects impurities from incomplete hydroxyl protection/deprotection steps .

Advanced Research Questions

Q. How do steric effects of ortho-tolyl groups influence reaction pathways in metal-catalyzed syntheses?

Ortho-tolyl substituents increase steric hindrance, favoring transmetallation pathways over direct insertion. For example, copper-catalyzed reactions with bulky substrates often proceed via intermediate σ-complexes to minimize steric clashes, as observed in silacyclopropane transformations . Steric bulk can also suppress competing side reactions like aryl migration or over-reduction .

Q. What mechanistic insights explain contradictions in catalytic efficiency between zinc and palladium systems for hydroxyl group functionalization?

Zinc coordinates to hydroxyl groups, activating them for nucleophilic attack, while palladium facilitates oxidative addition at C–Si or C–H bonds. Conflicting data on reaction rates may arise from solvent polarity: polar aprotic solvents stabilize zinc intermediates but deactivate palladium catalysts via ligand displacement . Kinetic studies using in-situ IR or NMR spectroscopy are recommended to resolve such discrepancies .

Q. How can computational modeling guide the optimization of multi-step syntheses involving this compound?

DFT calculations predict transition-state energies for stereoselective steps, such as hydroxyl group epimerization or diaryl coupling. For example, modeling the Rh-catalyzed Si–C cleavage pathway (activation energy ~25 kcal/mol) can identify optimal temperatures to avoid racemization . MD simulations also assess solvent effects on reaction selectivity .

Q. What strategies mitigate byproduct formation during late-stage hydroxyl deprotection?

- Chemoselective deprotection : Use TBAF (tetrabutylammonium fluoride) for silyl ethers instead of acidic conditions, which may degrade the diketone backbone .

- Scavenger resins : Employ polymer-bound reagents to trap residual protecting groups or metal catalysts .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of hydroxylated intermediates under acidic vs. basic conditions?

Stability discrepancies often arise from varying counterions. For example, phosphate-buffered conditions (pH 7.4) stabilize hydroxylated intermediates, while unbuffered acidic media promote keto-enol tautomerism, leading to decomposition . Controlled pH experiments with LC-MS monitoring are advised to validate conditions .

Methodological Recommendations

- Catalyst screening : Test Pd, Rh, and Ag systems for diaryl coupling steps, referencing protocols for analogous silacyclopentanes .

- Safety protocols : Follow guidelines for handling air-sensitive catalysts (e.g., zirconocene complexes) and toxic byproducts (e.g., chlorinated solvents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.